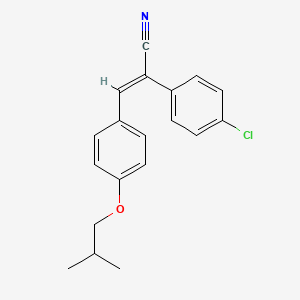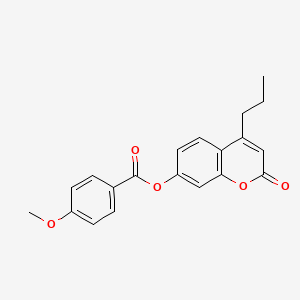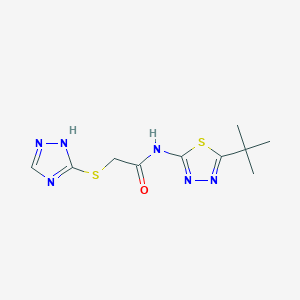
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile, also known as T0901317, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. T0901317 is a selective agonist of liver X receptors (LXRs) and has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis. In
Mecanismo De Acción
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is a selective agonist of liver X receptors (LXRs). LXRs are transcription factors that play a key role in regulating cholesterol metabolism, inflammation, and glucose homeostasis. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile binds to LXRs and activates their transcriptional activity, leading to the upregulation of genes involved in cholesterol efflux, inflammation resolution, and glucose uptake.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis. It has been shown to increase cholesterol efflux from macrophages, reduce atherosclerosis progression, and improve insulin sensitivity in animal models of diabetes and obesity. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has several advantages for lab experiments. It is a selective agonist of LXRs, making it a useful tool for studying the effects of LXR activation on cholesterol metabolism, inflammation, and glucose homeostasis. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is also stable and easy to handle, making it a convenient compound for in vitro and in vivo experiments.
However, there are also limitations to using 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile in lab experiments. It has been found to have off-target effects on other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which may complicate the interpretation of results. 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is also a potent activator of LXRs, which may lead to non-physiological effects in some experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile. One area of interest is the development of more selective agonists of LXRs that do not have off-target effects on other nuclear receptors. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile in combination with other compounds to enhance its therapeutic effects. For example, 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been found to synergize with statins, a class of drugs commonly used to lower cholesterol levels, in reducing atherosclerosis progression. Finally, further studies are needed to fully elucidate the effects of 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile on cholesterol metabolism, inflammation, and glucose homeostasis, as well as its potential therapeutic applications in metabolic disorders.
Métodos De Síntesis
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with isobutyl magnesium chloride to form 4-chloro-α-isobutylbenzyl alcohol. This intermediate is then reacted with 4-isobutoxyphenylacetonitrile in the presence of a base to form the final product, 2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(4-isobutoxyphenyl)acrylonitrile has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to have significant effects on cholesterol metabolism, inflammation, and glucose homeostasis, making it a promising target for the treatment of metabolic disorders such as atherosclerosis, diabetes, and obesity.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-14(2)13-22-19-9-3-15(4-10-19)11-17(12-21)16-5-7-18(20)8-6-16/h3-11,14H,13H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGRSBUXQWISQY-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)
![6-chloro-7-[(3-methyl-2-buten-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5776952.png)
![1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![N-[2-(hydroxymethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5776969.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5776973.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![4-ethoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B5777003.png)
![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5777031.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5777032.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)